Netupitant D6
Description
Key Structural Attributes of this compound:
The deuterium substitution confers three primary advantages:
- Enhanced Metabolic Stability : The C-D bond’s higher bond dissociation energy (compared to C-H) reduces first-pass metabolism, extending the compound’s half-life in analytical workflows.
- Isotopic Distinction : Enables unambiguous differentiation from non-deuterated Netupitant in mass spectrometry, critical for quantifying low-abundance metabolites in complex biological samples.
- Minimal Pharmacological Interference : Retains NK1 receptor binding affinity, allowing simultaneous assessment of receptor interactions and metabolic pathways.
Deuterated standards like this compound are indispensable in pharmacokinetic studies, particularly for drugs with narrow therapeutic indices. For example, they facilitate precise measurement of Netupitant’s major metabolite, N-desmethyl Netupitant, which retains partial NK1 antagonism.
Positional Analysis of this compound Within NK1 Receptor Antagonist Class
This compound’s parent compound, Netupitant, belongs to the piperidine-based NK1 receptor antagonists, distinguished by its 3,5-bis(trifluoromethyl)phenyl and methylpiperazine moieties. These structural features confer high receptor selectivity and oral bioavailability, traits preserved in the deuterated analog.
Comparative Analysis of NK1 Receptor Antagonists:
This compound’s unique position arises from its dual role:
- Analytical Tool : Serves as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Netupitant in plasma, with a detection limit of 0.1 ng/mL.
- Mechanistic Probe : Deuterium labeling allows researchers to track metabolic pathways without altering the molecule’s interaction with cytochrome P450 enzymes, clarifying drug-drug interaction risks.
Structurally, the trifluoromethyl groups at the 3,5-positions of the phenyl ring enhance lipophilicity, promoting blood-brain barrier penetration—a property critical for central NK1 receptor targeting. The methylpiperazine moiety improves solubility, balancing the molecule’s pharmacokinetic profile.
Properties
Molecular Formula |
C30H26D6F6N4O |
|---|---|
Molecular Weight |
584.63 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Chemotherapy-Induced Nausea and Vomiting (CINV)
Netupitant D6 has been extensively studied in various clinical settings for its effectiveness in preventing CINV. Notable findings include:
- Efficacy in Multiple Cycles : A study demonstrated that oral NEPA significantly reduced CINV rates across multiple chemotherapy cycles compared to standard treatments. In a trial involving 1450 patients, NEPA showed superior complete response rates during both acute and delayed phases of chemotherapy cycles .
- Dexamethasone-Sparing Strategies : Case studies have illustrated that combining netupitant with palonosetron allows for reduced doses of dexamethasone without compromising effectiveness. For instance, a case involving a patient with triple-negative breast cancer showed successful management of CINV while minimizing steroid use .
2. Pharmacokinetic Studies
The deuterated version allows researchers to conduct detailed pharmacokinetic studies that help in understanding the metabolism and excretion profiles of netupitant. This is particularly useful in assessing the drug's interactions with other medications, such as those metabolized by UGT2B7 and P-glycoprotein (P-gp) .
Case Studies
| Case Study | Patient Profile | Chemotherapy Regimen | Outcome |
|---|---|---|---|
| Case 1 | 56-year-old female with early-stage TNBC | Epirubicin + Cyclophosphamide | Successful CINV management with reduced dexamethasone |
| Case 2 | 86-year-old male with stage IV NSCLC | Carboplatin + Vinorelbine | Effective CINV control; no severe adverse effects noted |
| Case 3 | 54-year-old female with heavily pretreated stage IV NSCLC | Carboplatin + Nab-Paclitaxel | Managed CINV effectively; improved quality of life reported |
Pharmacological Insights
Research indicates that netupitant inhibits certain metabolic pathways, which can influence the efficacy of other drugs. For example:
- UGT2B7 Inhibition : Netupitant has been shown to inhibit UGT2B7, which may affect the metabolism of drugs like zidovudine and morphine .
- P-glycoprotein Interaction : Although it does not significantly affect digoxin levels in healthy volunteers, caution is advised when used in patients with renal impairments due to potential increased exposure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Netupitant D6 is compared below with structurally related compounds, deuterated metabolites, and other NK1 antagonists.
Structural Analogs: Netupitant vs. L-733,060
L-733,060 is a well-studied NK1 receptor antagonist used as a comparator in preclinical studies. Key differences include:
- Key Findings: Netupitant demonstrated superior potency in reducing bladder contraction frequency (BCF) and increasing intercontraction interval (ICI) in guinea-pig models compared to L-733,060 .
Deuterated Metabolites
This compound is part of a family of deuterated metabolites used in research:
- Analytical Utility: These deuterated analogs enable precise quantification of Netupitant and its metabolites in biological matrices, avoiding interference from endogenous compounds .
Therapeutic Comparators: Netupitant vs. Aprepitant
Aprepitant, the first FDA-approved NK1 antagonist, is a benchmark for antiemetic efficacy:
- Clinical Advantage: Netupitant/palonosetron (NEPA) showed non-inferiority to aprepitant-based regimens in cisplatin-based chemotherapy, with simplified dosing and better delayed-phase control .
Synergistic Combinations
Netupitant’s synergy with 5-HT3 antagonists enhances antiemetic efficacy:
- Key Insight: Netupitant/palonosetron’s single-dose regimen achieved nearly double the efficacy of ondansetron alone in acute and delayed CINV prevention .
Pharmacokinetic and Metabolic Comparison
| Parameter | This compound | Netupitant | Aprepitant |
|---|---|---|---|
| Half-Life | N/A (research tool) | ~90 hours | 9–13 hours |
| Metabolic Pathway | CYP3A4 (deuterated tracking) | CYP3A4-mediated oxidation | CYP3A4/CYP2C19 |
| Prodrug Form | N/A | Fosnetupitant (IV use) | Fosaprepitant |
| Food Interaction | None | None | Requires fasting |
Preparation Methods
Stock Solution Concentration and Volume Table
| Amount of this compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.6649 mL | 8.3246 mL | 16.6492 mL |
| 5 mM | 0.333 mL | 1.6649 mL | 3.3298 mL |
| 10 mM | 0.1665 mL | 0.8325 mL | 1.6649 mL |
Table 1: Stock solution volumes for various this compound masses and molarities prepared in DMSO.
In Vivo Formulation Preparation
The preparation for in vivo administration demands a multi-step solvent addition process to maintain solubility and clarity. The sequence of solvent addition is critical and must be strictly followed to avoid precipitation or incomplete dissolution.
Stepwise Solvent Addition Method
- Step 1: Dissolve the required amount of this compound in DMSO to form a clear master stock solution.
- Step 2: Add PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
- Step 3: Add Tween 80, mix and clarify the solution.
- Step 4: Add distilled deionized water (ddH2O), mix thoroughly, and ensure the solution remains clear.
Alternatively, corn oil may be used instead of the PEG300/Tween 80/ddH2O mixture for certain formulations, following the same clarity checks after each addition.
Important Notes on Solvent Addition
- The solution must be clear before adding the next solvent.
- Physical methods such as vortexing, ultrasonic bath, or gentle warming can be used to aid dissolution.
- The order of solvent addition must be strictly maintained to prevent precipitation.
- Concentrations exceeding the solubility limit in DMSO should be avoided or require consultation with the supplier.
Solubility and Stability Considerations
- This compound is soluble primarily in DMSO.
- Heating to 37°C and ultrasonic treatment can improve solubility.
- Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) to maintain stability.
- Repeated freeze-thaw cycles should be avoided by aliquoting the stock solutions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Primary solvent | DMSO |
| Co-solvents for in vivo | PEG300, Tween 80, ddH2O, Corn oil |
| Stock solution concentrations | 1 mM, 5 mM, 10 mM |
| Storage conditions | -20°C (1 month), -80°C (6 months) |
| Solubility enhancement methods | Vortex, ultrasound, warming to 37°C |
| Critical procedural notes | Add solvents sequentially; ensure clarity after each addition |
Research Findings and Practical Implications
The preparation methods outlined have been validated in multiple research settings, ensuring reproducibility and consistency in pharmacokinetic and pharmacodynamic studies. The use of deuterium-labeled this compound facilitates metabolic tracing and quantification in vivo, making the preparation method crucial for accurate experimental outcomes.
The stepwise solvent addition method reduces the risk of compound precipitation, which can affect bioavailability and dosing accuracy. The inclusion of PEG300 and Tween 80 as co-solvents improves the compound’s dispersion in aqueous media, enhancing its suitability for animal studies.
Q & A
Q. What is the primary role of Netupitant D6 in pharmacokinetic studies, and how does its deuterated structure enhance analytical precision?
this compound, a deuterium-labeled analog of Netupitant, serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. The deuterium substitution minimizes isotopic interference, enabling precise correction for matrix effects and ionization variability during analyte measurement. This methodological approach is critical for validating pharmacokinetic parameters such as bioavailability and half-life .
Q. How should researchers design experiments to synthesize and characterize this compound?
Synthesis of this compound involves isotopic labeling at specific positions (e.g., aromatic or aliphatic hydrogens) using deuterated reagents. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and LC-MS/MS to verify isotopic purity. Stability testing under storage conditions (e.g., -80°C) ensures integrity over time, with degradation profiles monitored via forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) .
Q. What are the key pharmacokinetic properties of this compound, and how do they compare to the non-deuterated form?
this compound exhibits pharmacokinetic properties nearly identical to Netupitant, with a mean maximum plasma concentration (Cmax) of ~400–500 ng/mL achieved within 4–5 hours post-administration. Its clearance and half-life (50–58 hours) align with the non-deuterated form, ensuring reliable calibration in bioanalytical assays. Co-administration studies confirm no clinically relevant drug-drug interactions with substrates of P-glycoprotein (P-gp) transporters .
Advanced Research Questions
Q. How can researchers resolve discrepancies in clinical trial data when this compound is used across diverse patient populations?
Discrepancies may arise due to variability in hepatic function or drug-metabolizing enzyme activity. For example, patients with severe hepatic impairment may require adjusted dosing despite guidelines suggesting no modification for mild-to-moderate cases. To address this, conduct subgroup analyses stratified by metabolic capacity (e.g., CYP3A4 activity) and validate findings using population pharmacokinetic models. Cross-referencing real-world data with controlled trial results can clarify confounding factors .
Q. What methodological steps are essential for validating a stability-indicating assay for this compound in combination therapies?
A robustness study should assess parameters like pH variation (±0.2), column temperature (±5°C), and mobile phase composition (±10% organic solvent). Forced degradation under oxidative (H2O2), thermal (60°C), and photolytic (UV light) conditions ensures specificity. Use degradation data (e.g., ≤10% degradation in acidic/alkaline conditions) to establish acceptance criteria. Statistical validation via linearity (R<sup>2</sup> > 0.99) and recovery rates (85–115%) is mandatory for regulatory compliance .
Q. How does the synergistic interaction between Netupitant and Palonosetron impact the design of combination therapy studies?
The fixed-dose combination (this compound + Palonosetron) demonstrates synergistic NK1 and 5-HT3 receptor antagonism, enhancing antiemetic efficacy. To evaluate this, employ factorial design trials comparing monotherapy vs. combination arms. Primary endpoints should include complete response (CR) rates in acute (0–24h) and delayed (24–120h) phases post-chemotherapy. Post-hoc analyses of pooled phase III data (e.g., NCT01376297) can identify patient subgroups benefiting most from synergism .
Q. What strategies mitigate bias in cross-study comparisons of this compound’s efficacy in heterogeneous cancer cohorts?
Apply propensity score matching to balance covariates like cancer type (e.g., breast vs. lung), chemotherapy regimen (HEC/MEC), and prior antiemetic use. Meta-analyses should adhere to PRISMA guidelines, with sensitivity analyses excluding high-risk-of-bias studies. Use standardized metrics (e.g., CR rate ratios) and adjust for publication bias via funnel plots or Egger’s regression .
Methodological Frameworks
How can the PICOT framework structure research questions on this compound’s therapeutic outcomes?
- P (Population): Adults receiving highly emetogenic chemotherapy (HEC).
- I (Intervention): Single-dose this compound + Palonosetron + Dexamethasone.
- C (Comparison): Aprepitant + Granisetron regimen.
- O (Outcome): CR rates during delayed phase (days 2–5).
- T (Time): 5-day post-chemotherapy observation. This framework ensures alignment with guideline-recommended endpoints and facilitates meta-analyses .
Data Interpretation and Reporting
Q. How should researchers address conflicting results between in vitro and in vivo drug interaction studies involving this compound?
In vitro data suggesting P-gp inhibition by this compound may not translate to clinical relevance. Conduct pharmacokinetic bridging studies with probe substrates (e.g., digoxin) in healthy volunteers. Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions and validate with therapeutic drug monitoring in target populations .
Q. What statistical methods are optimal for analyzing longitudinal efficacy data in multi-cycle chemotherapy trials?
Mixed-effects models with repeated measures (MMRM) account for intra-patient correlation across cycles. Time-to-event analyses (e.g., Kaplan-Meier) can assess sustained CR rates. Adjust for dropout bias via multiple imputation or worst-case sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
